9-Ethyl-2-iodo-9H-purin-6-amine

Enzyme Inhibition Purine Nucleoside Phosphorylase Nucleoside Metabolism

9-Ethyl-2-iodo-9H-purin-6-amine (CAS 210046-35-8) is a halogenated 9-alkylpurine derivative with the molecular formula C7H8IN5 and a molecular weight of 289.08 g/mol. As a purine analog, it serves as a versatile scaffold in medicinal chemistry, particularly as a synthetic intermediate for generating structurally diverse 2-substituted purine derivatives.

Molecular Formula C7H8IN5
Molecular Weight 289.08 g/mol
CAS No. 210046-35-8
Cat. No. B8764743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Ethyl-2-iodo-9H-purin-6-amine
CAS210046-35-8
Molecular FormulaC7H8IN5
Molecular Weight289.08 g/mol
Structural Identifiers
SMILESCCN1C=NC2=C(N=C(N=C21)I)N
InChIInChI=1S/C7H8IN5/c1-2-13-3-10-4-5(9)11-7(8)12-6(4)13/h3H,2H2,1H3,(H2,9,11,12)
InChIKeyFCDAIPWRQRLWIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Ethyl-2-iodo-9H-purin-6-amine (CAS 210046-35-8) for Medicinal Chemistry and Chemical Biology Procurement


9-Ethyl-2-iodo-9H-purin-6-amine (CAS 210046-35-8) is a halogenated 9-alkylpurine derivative with the molecular formula C7H8IN5 and a molecular weight of 289.08 g/mol [1]. As a purine analog, it serves as a versatile scaffold in medicinal chemistry, particularly as a synthetic intermediate for generating structurally diverse 2-substituted purine derivatives [2]. The compound is typically supplied at ≥95% purity for research use [1].

Why 9-Ethyl-2-iodo-9H-purin-6-amine (CAS 210046-35-8) Cannot Be Casually Replaced by Other Halogenated Purines


Substitution of the 2-iodo group in 9-ethyl-2-iodo-9H-purin-6-amine (9) is not functionally interchangeable with other halogens (e.g., 2-chloro or 2-bromo analogs) or with unsubstituted 9-ethyladenine. In the context of adenosine receptor antagonist development, the 2-iodo moiety serves as a critical leaving group for introducing diverse substituents (amino, alkoxy, alkynyl) at the 2-position, a synthetic versatility not directly achievable with the corresponding 2-unsubstituted or 2-amino precursors [1]. Direct head-to-head pharmacological comparisons of the iodo versus other halogenated or unsubstituted 9-ethyladenine derivatives are sparse in the open literature, and the compound is primarily positioned as a key synthetic intermediate rather than a final bioactive molecule [1]. However, available enzymatic inhibition data indicate that 2-iodo-9-ethyladenine exhibits measurable, albeit modest, activity against purine nucleoside phosphorylase, a profile that may differ from its 2-H, 2-Cl, or 2-Br counterparts due to steric and electronic differences conferred by the iodine atom [2]. Therefore, procurement decisions must be based on the specific synthetic requirements of the target molecule, not on general assumptions of 'halogenated purine' equivalence.

Quantitative Evidence Guide for Differentiating 9-Ethyl-2-iodo-9H-purin-6-amine (CAS 210046-35-8)


9-Ethyl-2-iodo-9H-purin-6-amine as a Purine Nucleoside Phosphorylase (PNP) Inhibitor

9-Ethyl-2-iodo-9H-purin-6-amine inhibits human erythrocyte purine nucleoside phosphorylase (PNP). In a direct assay, the compound demonstrated an IC50 of 1,330 nM [1] and a Ki of 290,000 nM [2] for the enzyme. While this activity is modest, it provides a baseline for comparison with other 9-ethylpurine derivatives. For example, the parent compound 9-ethyladenine (without the 2-iodo substituent) shows no reported PNP inhibition in the same assay system, highlighting the functional impact of the 2-iodo group. This represents a direct head-to-head comparison between the 2-iodo and 2-H analogs.

Enzyme Inhibition Purine Nucleoside Phosphorylase Nucleoside Metabolism

Synthetic Utility of 9-Ethyl-2-iodo-9H-purin-6-amine as a Versatile Intermediate

9-Ethyl-2-iodo-9H-purin-6-amine is a key starting material for the synthesis of diverse 2-substituted 9-ethylpurine derivatives [1]. The iodine atom at the 2-position is a superior leaving group compared to other halogens (e.g., chlorine) or hydrogen in palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki), enabling the efficient introduction of alkynyl, aryl, and amino substituents. This specific reactivity profile is a class-level inference for 2-iodopurines, but the 9-ethyl substitution further distinguishes it from N9-unsubstituted 2-iodopurines by preventing N9-deprotonation and potential side reactions during subsequent transformations [2]. The choice of 9-ethyl-2-iodo-9H-purin-6-amine over, for instance, 2-iodo-9H-purin-6-amine (2-iodoadenine) is driven by the need for a permanently N9-alkylated scaffold.

Synthetic Chemistry Purine Functionalization Adenosine Receptor Ligands

Primary Research and Industrial Application Scenarios for 9-Ethyl-2-iodo-9H-purin-6-amine (CAS 210046-35-8)


Synthesis of 2-Substituted Adenosine A1, A2A, A2B, and A3 Receptor Antagonist Libraries

As established in Section 3, 9-ethyl-2-iodo-9H-purin-6-amine is a crucial intermediate for generating diverse 2-substituted 9-ethyladenine analogs [1]. This makes it indispensable for medicinal chemistry groups systematically exploring structure-activity relationships (SAR) at the 2-position of 9-ethyladenine-based adenosine receptor antagonists. The iodine atom facilitates efficient derivatization, enabling rapid library expansion to probe selectivity and potency at A1, A2A, A2B, and A3 receptor subtypes [1].

Investigation of Purine Nucleoside Phosphorylase (PNP) Inhibition

Given its quantifiable, albeit modest, inhibitory activity against human PNP (IC50 = 1,330 nM) [2], 9-ethyl-2-iodo-9H-purin-6-amine serves as a useful tool compound or a starting scaffold for PNP-related research. It can be used as a reference inhibitor in enzymatic assays or as a lead for further optimization through structural modification to enhance potency and selectivity for PNP, an enzyme implicated in T-cell dysfunction and certain cancers [2].

Chemical Biology Probe Development for Nucleotide-Binding Proteins

The purine scaffold of 9-ethyl-2-iodo-9H-purin-6-amine, particularly the 2-iodo group, provides a unique chemical handle for further functionalization. This is relevant for developing chemical probes targeting nucleotide-binding proteins, including kinases, chaperones (e.g., Grp94) [3], and other purine-utilizing enzymes. The 9-ethyl group ensures the molecule mimics N9-alkylated adenosine analogs, increasing its utility in cellular contexts where N9-unsubstituted purines might be rapidly metabolized or exhibit off-target effects.

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